Cas no 1217500-92-9 (4-(Isopentylsulfinyl)phenylboronic acid)

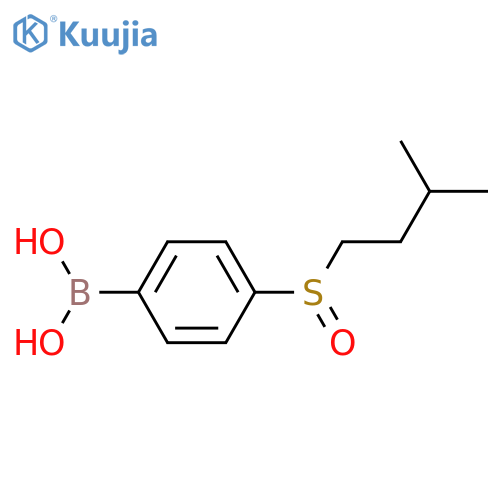

1217500-92-9 structure

商品名:4-(Isopentylsulfinyl)phenylboronic acid

CAS番号:1217500-92-9

MF:C11H17BO3S

メガワット:240.126882314682

MDL:MFCD12546539

CID:827756

4-(Isopentylsulfinyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Isopentylsulfinyl)phenyl)boronic acid

- 4-(Isopentylsulfinyl)phenylboronic acid

- [4-(3-methylbutylsulfinyl)phenyl]boronic acid

-

- MDL: MFCD12546539

- インチ: InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3

- InChIKey: LBXKJWZOEWXOJZ-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=C(B(O)O)C=C1)CCC(C)C

計算された属性

- せいみつぶんしりょう: 240.09900

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 76.74000

- LogP: 1.38580

4-(Isopentylsulfinyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I821963-500mg |

4-(Isopentylsulfinyl)phenylboronic acid |

1217500-92-9 | 500mg |

$1085.00 | 2023-05-18 | ||

| TRC | I821963-100mg |

4-(Isopentylsulfinyl)phenylboronic acid |

1217500-92-9 | 100mg |

$345.00 | 2023-05-18 | ||

| TRC | I821963-250mg |

4-(Isopentylsulfinyl)phenylboronic acid |

1217500-92-9 | 250mg |

$701.00 | 2023-05-18 | ||

| Ambeed | A764038-1g |

(4-(Isopentylsulfinyl)phenyl)boronic acid |

1217500-92-9 | 95+% | 1g |

$439.0 | 2023-09-06 | |

| Matrix Scientific | 095580-1g |

(4-(Isopentylsulfinyl)phenyl)boronic acid, 95+% |

1217500-92-9 | 95+% | 1g |

$1176.00 | 2023-09-10 | |

| Alichem | A019108695-1g |

(4-(Isopentylsulfinyl)phenyl)boronic acid |

1217500-92-9 | 95% | 1g |

$462.24 | 2023-09-04 | |

| TRC | I821963-1g |

4-(Isopentylsulfinyl)phenylboronic acid |

1217500-92-9 | 1g |

$1545.00 | 2023-05-18 | ||

| Matrix Scientific | 095580-250mg |

(4-(Isopentylsulfinyl)phenyl)boronic acid, 95+% |

1217500-92-9 | 95+% | 250mg |

$530.00 | 2023-09-10 | |

| Fluorochem | 228507-1g |

4-(Isopentylsulfinyl)phenyl)boronic acid |

1217500-92-9 | 95% | 1g |

£563.00 | 2022-02-28 | |

| Crysdot LLC | CD12171691-1g |

(4-(Isopentylsulfinyl)phenyl)boronic acid |

1217500-92-9 | 95+% | 1g |

$424 | 2024-07-23 |

4-(Isopentylsulfinyl)phenylboronic acid 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1217500-92-9 (4-(Isopentylsulfinyl)phenylboronic acid) 関連製品

- 1217500-93-0(4-(Isopentylsulfonyl)phenylboronic acid)

- 1217500-98-5(4-(Isobutylsulfinyl)phenylboronic acid)

- 1217501-01-3(4-(Butylsulfinyl)phenylboronic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217500-92-9)4-(Isopentylsulfinyl)phenylboronic acid

清らかである:99%

はかる:1g

価格 ($):395.0